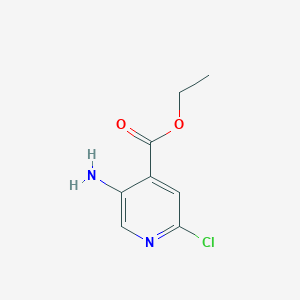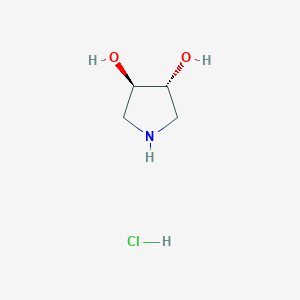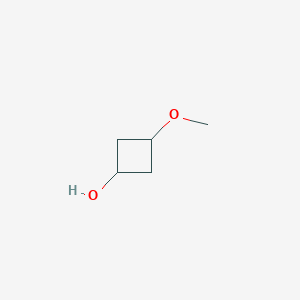
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Compounds like “Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate” belong to a class of organic compounds known as aminophenyl compounds. They contain an aromatic ring where a carbon atom is linked to an amino group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. These techniques can provide information about the types of bonds present in the molecule and their arrangement .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Aminophenyl compounds can undergo a variety of reactions, including substitution and addition reactions, due to the presence of the amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present .
Applications De Recherche Scientifique
Structural and Theoretical Investigations
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate's derivatives have been the focus of combined experimental and theoretical studies. One such derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, underwent extensive characterization, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The research provided insights into the molecular structure and electronic transition within the molecule, contributing to the understanding of its properties (Viveka et al., 2016).
Crystal Structure Analysis
Studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a closely related compound, revealed detailed information about its crystal structure. The molecules were linked into chains and sheets by hydrogen bonds, showcasing the compound's potential in crystallography and material science (Portilla et al., 2007).
Synthesis of Derivatives with Biological Activity
The synthesis of novel derivatives from similar compounds has been explored for their potential in biological applications. These derivatives have shown antibacterial and antifungal activities, highlighting the compound's relevance in pharmaceutical research (Siddiqui et al., 2013).
Chemical Synthesis Optimization
Research on optimizing the synthesis of 3-phenyl-1H-pyrazole derivatives, related to this compound, has been conducted to improve yield and environmental impact. This work is crucial for industrial production and the development of new pharmaceuticals (Liu et al., 2017).
Corrosion Inhibition
Derivatives of similar compounds have been evaluated for their corrosion inhibition properties, making them valuable in industrial applications, particularly in the protection of metals (Dohare et al., 2017).
Coordination Complex Synthesis
Research has also been conducted on synthesizing mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, related to the compound . These complexes could have implications in catalysis and material science (Radi et al., 2015).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some aminophenyl compounds are used in the development of drugs and may interact with specific receptors or enzymes in the body .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-(4-aminophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANDHLGTSRJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)










![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
